molecular formula C17H18N2O4 B14443084 [3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate CAS No. 73147-20-3

[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate

Cat. No.: B14443084
CAS No.: 73147-20-3
M. Wt: 314.34 g/mol
InChI Key: TWWODOWIDRHPDM-UHFFFAOYSA-N
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Description

[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxycarbonylamino group attached to a phenyl ring, which is further connected to an N-ethyl-N-phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate typically involves the reaction of 3-(methoxycarbonylamino)aniline with ethyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate has found applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [3-(methoxycarbonylamino)phenyl] N-phenylcarbamate
  • [3-(methoxycarbonylamino)phenyl] carbonochloridate

Uniqueness

Compared to similar compounds, [3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate exhibits unique reactivity and properties due to the presence of the N-ethyl group. This structural difference can influence its chemical behavior, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

73147-20-3

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate

InChI

InChI=1S/C17H18N2O4/c1-3-19(14-9-5-4-6-10-14)17(21)23-15-11-7-8-13(12-15)18-16(20)22-2/h4-12H,3H2,1-2H3,(H,18,20)

InChI Key

TWWODOWIDRHPDM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)NC(=O)OC

Origin of Product

United States

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